molecular formula C12H17BrSZn B14887466 3-n-HexylthiophenylZinc bromide

3-n-HexylthiophenylZinc bromide

Cat. No.: B14887466
M. Wt: 338.6 g/mol
InChI Key: YBJGUHSEEKTXTH-UHFFFAOYSA-M
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Description

3-n-HexylthiophenylZinc bromide is an organozinc compound with the molecular formula C12H17BrSZn. This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is often used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form stable intermediates and facilitate the transfer of functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-n-HexylthiophenylZinc bromide can be synthesized through the reaction of 3-n-Hexylthiophene with zinc bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the deprotonation of 3-n-Hexylthiophene followed by the addition of zinc bromide to form the desired organozinc compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield. The use of automated systems also minimizes human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-n-HexylthiophenylZinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-n-HexylthiophenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the transfer of functional groups and the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium or nickel catalysts and the subsequent formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

    3-n-HexylthiophenylMagnesium bromide: Similar in structure but uses magnesium instead of zinc.

    3-n-HexylthiophenylLithium: Uses lithium as the metal center.

    3-n-HexylthiophenylCopper: Uses copper as the metal center

Uniqueness

3-n-HexylthiophenylZinc bromide is unique due to its stability and reactivity in cross-coupling reactions. Compared to its magnesium and lithium counterparts, the zinc-based compound offers better functional group tolerance and milder reaction conditions. This makes it a preferred choice in the synthesis of complex organic molecules .

Properties

Molecular Formula

C12H17BrSZn

Molecular Weight

338.6 g/mol

IUPAC Name

bromozinc(1+);hexylsulfanylbenzene

InChI

InChI=1S/C12H17S.BrH.Zn/c1-2-3-4-8-11-13-12-9-6-5-7-10-12;;/h5-6,9-10H,2-4,8,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

YBJGUHSEEKTXTH-UHFFFAOYSA-M

Canonical SMILES

CCCCCCSC1=CC=C[C-]=C1.[Zn+]Br

Origin of Product

United States

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